1-Trimethylsilyloxy-1-(3-pyridyl)-ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of a trimethylsilyl group attached to an ethenyl group, which is further connected to the pyridine ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of 3-ethynylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can replace the trimethylsilyl group under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-Trimethylsilyloxy-1-(3-pyridyl)-ethene involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ethenyl group can undergo addition reactions, forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(Trimethylsilyl)ethynyl]pyridine: Similar in structure but with an ethynyl group instead of an ethenyl group.
3-Vinylpyridine: Lacks the trimethylsilyl group but has a similar ethenyl group attached to the pyridine ring.
Uniqueness
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and enhances its reactivity in specific reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
CAS No. |
104501-58-8 |
---|---|
Molecular Formula |
C10H15NOSi |
Molecular Weight |
193.32 g/mol |
IUPAC Name |
trimethyl(1-pyridin-3-ylethenoxy)silane |
InChI |
InChI=1S/C10H15NOSi/c1-9(12-13(2,3)4)10-6-5-7-11-8-10/h5-8H,1H2,2-4H3 |
InChI Key |
SOEPFBVJGNYWJD-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CN=CC=C1 |
Synonyms |
1-Trimethylsilyloxy-1-(3-pyridyl)-ethene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.